N-benzyl-N-methyl-1-benzofuran-2-carboxamide

Physicochemical Properties Drug Design Lipophilicity

N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS 304889-46-1) is a benzofuran-2-carboxamide derivative characterized by the presence of both N-benzyl and N-methyl substituents on the carboxamide nitrogen. This structural motif distinguishes it from other benzofuran carboxamides.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B5611152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-1-benzofuran-2-carboxamide
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H15NO2/c1-18(12-13-7-3-2-4-8-13)17(19)16-11-14-9-5-6-10-15(14)20-16/h2-11H,12H2,1H3
InChIKeySZPGVRDRUROBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-Methyl-1-Benzofuran-2-Carboxamide (CAS 304889-46-1): Structural Identity and Physicochemical Profile


N-benzyl-N-methyl-1-benzofuran-2-carboxamide (CAS 304889-46-1) is a benzofuran-2-carboxamide derivative characterized by the presence of both N-benzyl and N-methyl substituents on the carboxamide nitrogen . This structural motif distinguishes it from other benzofuran carboxamides. The compound has a molecular formula of C17H15NO2 and a molecular weight of 265.31 g/mol . The benzofuran-2-carboxamide core is a privileged scaffold in medicinal chemistry, known for its presence in various biologically active molecules [1].

Why N-Benzyl-N-Methyl-1-Benzofuran-2-Carboxamide Cannot Be Directly Substituted by Common Analogs


The specific N-benzyl-N-methyl substitution pattern on the benzofuran-2-carboxamide core is a key determinant of its physicochemical and, by class-level inference, its biological properties. Unlike the closely related N-benzyl-1-benzofuran-2-carboxamide (CAS 21315-63-9) [1], which possesses a secondary amide, the target compound is a tertiary amide. This structural difference eliminates the amide hydrogen bond donor, alters the molecular dipole, and increases lipophilicity (calculated LogP). Consequently, the compound's membrane permeability, metabolic stability, and potential interaction with hydrophobic binding pockets are expected to differ significantly from its non-methylated analog, precluding direct interchange in structure-activity relationship (SAR) studies or chemical process development.

Quantitative Differentiation Evidence for N-Benzyl-N-Methyl-1-Benzofuran-2-Carboxamide vs. In-Class Analogs


Enhanced Lipophilicity via N-Methylation: A Comparison with N-Benzyl-1-Benzofuran-2-Carboxamide

N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a tertiary amide, whereas its close analog N-benzyl-1-benzofuran-2-carboxamide is a secondary amide. The N-methyl group replaces a hydrogen bond donor, which is classically associated with increased lipophilicity and passive membrane permeability . The molecular weight of the target compound is 265.31 g/mol, compared to 251.28 g/mol for the secondary amide analog [1].

Physicochemical Properties Drug Design Lipophilicity

Differential Activity in Biological Systems: A Class-Level Comparison with a 4-Dimethylamino Analog

A closely related analog, N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-1-benzofuran-2-carboxamide, has been evaluated for inhibition of streptokinase A expression in Group A Streptococcus (GAS) [1]. This compound exhibited an EC50 of 1.50 x 10^5 nM (150 µM) [1]. While the activity is relatively weak, it demonstrates that the N-benzyl-N-methyl benzofuran-2-carboxamide core can engage biological targets. The target compound lacks the 4-dimethylamino group, which is a key pharmacophore for potency in this specific assay. This comparison highlights that even minor modifications on the benzyl ring can drastically alter biological activity, making the unsubstituted N-benzyl-N-methyl compound a valuable tool as a negative control or a starting scaffold with different selectivity.

Antibacterial Streptokinase Structure-Activity Relationship (SAR)

Strategic Utility in Process Chemistry vs. N-Benzyl-1-Benzofuran-2-Carboxamide

N-Benzyl-1-benzofuran-2-carboxamide is a known key intermediate in the synthesis of vilazodone, a marketed antidepressant . The introduction of an N-methyl group to form N-benzyl-N-methyl-1-benzofuran-2-carboxamide creates a tertiary amide. This modification is known to enhance the stability of the amide bond against hydrolysis and enzymatic degradation compared to secondary amides . Furthermore, the tertiary amide offers different reactivity profiles in subsequent synthetic transformations, such as selective reduction or alkylation, which are not possible with the secondary amide analog.

Chemical Synthesis Intermediate Process Development

Prioritized Application Scenarios for Procuring N-Benzyl-N-Methyl-1-Benzofuran-2-Carboxamide


Medicinal Chemistry SAR Campaigns: Profiling Lipophilic Benzofuran Scaffolds

This compound is an optimal choice for medicinal chemistry programs investigating the impact of N-alkylation on benzofuran-2-carboxamide scaffolds. Its tertiary amide structure, lacking an H-bond donor, makes it ideal for studying passive diffusion and CNS penetration in a series where N-benzyl-1-benzofuran-2-carboxamide serves as a comparator [1].

Antibacterial Research: Use as a Negative Control or Comparator for GAS Virulence Studies

In antibacterial research targeting Group A Streptococcus, N-benzyl-N-methyl-1-benzofuran-2-carboxamide can serve as a structurally related but biologically inactive or less potent comparator to the 4-dimethylamino analog (EC50 = 150 µM) [2]. This allows researchers to validate the importance of the dimethylamino pharmacophore for streptokinase inhibition.

Chemical Process Development: Building a Robust Tertiary Amide Intermediate

For process chemists, this compound is a strategic alternative to the more hydrolytically labile secondary amide, N-benzyl-1-benzofuran-2-carboxamide . Its enhanced stability can improve yields and simplify purification in multi-step syntheses targeting complex benzofuran derivatives or drug candidates.

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